U0126-EtOH

MAPK signaling MEK inhibition kinase assay

U0126-EtOH (CAS 1173097-76-1) is the ethanol solvate of U0126, a non-ATP-competitive allosteric inhibitor of the dual-specificity kinases MEK1 and MEK2 within the Ras/Raf/MEK/ERK signaling cascade. Identified through functional screening for AP-1 transcriptional antagonists, U0126-EtOH inhibits recombinant MEK1 and MEK2 with IC50 values of approximately 70–72 nM and 58–60 nM, respectively, in cell-free radioactive kinase assays.

Molecular Formula C20H22N6OS2
Molecular Weight 426.6 g/mol
CAS No. 1173097-76-1
Cat. No. B1682050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameU0126-EtOH
CAS1173097-76-1
Synonyms1,4-diamino-2,3-dicyano-1,4-bis(2-aminophenylthio)butadiene
U 0126
U-0126
U0126
U0126 cpd
U126 cpd
UO 126
UO-126
UO126
Molecular FormulaC20H22N6OS2
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESCCO.C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N
InChIInChI=1S/C18H16N6S2.C2H6O/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22;1-2-3/h1-8H,21-24H2;3H,2H2,1H3/b17-11+,18-12+;
InChIKeyCFQULUVMLGZVAF-OYJDLGDISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

U0126-EtOH (CAS 1173097-76-1): A Non-ATP-Competitive MEK1/2 Inhibitor with Defined Selectivity for MAPK Pathway Research


U0126-EtOH (CAS 1173097-76-1) is the ethanol solvate of U0126, a non-ATP-competitive allosteric inhibitor of the dual-specificity kinases MEK1 and MEK2 within the Ras/Raf/MEK/ERK signaling cascade [1]. Identified through functional screening for AP-1 transcriptional antagonists, U0126-EtOH inhibits recombinant MEK1 and MEK2 with IC50 values of approximately 70–72 nM and 58–60 nM, respectively, in cell-free radioactive kinase assays [1][2]. The compound is supplied as a solid ethanol solvate (molecular formula C18H16N6S2·C2H6O, MW 426.56) to improve handling and formulation characteristics relative to the free base [2]. Established as one of the most heavily cited tool compounds for interrogating MAPK signaling (>5,000 PubMed citations), U0126-EtOH is distinguished from other MEK inhibitors by its unique combination of potency, defined selectivity fingerprint, and functional activity profile [1][3].

Why U0126-EtOH Cannot Be Replaced by Other MEK Inhibitors Without Experimental Revalidation


Despite operating on the same nominal target (MEK1/2), U0126-EtOH and its closest analogs exhibit markedly different potency magnitudes, selectivity boundaries, and functional consequences that preclude simple interchange. PD98059, though structurally related and sharing a mutual binding site, demonstrates approximately 100-fold lower affinity for activated MEK1 [1]. SL327, a structural homolog of U0126, is 2.5- to 4-fold less potent against MEK1/2 and differs in its blood-brain-barrier penetration properties [2]. PD0325901, while >200-fold more potent at MEK in cell-free assays, produces divergent functional outcomes in mast cell cytokine expression and MPNST viability models compared to U0126 [3][4]. Furthermore, U0126 itself undergoes time-dependent isomerization and cyclization to products with substantially reduced MEK affinity; thus, the ethanol solvate form (U0126-EtOH) represents a defined, stabilized chemical entity with specific handling and storage requirements that directly impact experimental reproducibility [5]. These quantitative and qualitative differences mean that substituting one MEK inhibitor for another without re-optimizing concentration ranges, verifying target engagement, and accounting for off-target liabilities can yield misleading or irreproducible results.

Quantitative Differentiation Evidence for U0126-EtOH Against Closest MEK Inhibitor Comparators


Superior MEK1/2 Affinity vs. PD98059: ~100-Fold Higher Potency on Constitutively Activated MEK1

In a direct head-to-head biochemical comparison, U0126-EtOH inhibited the recombinant constitutively activated mutant MEK1 (ΔN3-S218E/S222D) with an IC50 of 72 nM, while PD98059 displayed an IC50 of approximately 10 μM against the same activated MEK construct [1][2]. Steady-state kinetic evaluation quantified the affinity difference as approximately 100-fold in favor of U0126 [1]. In cellular assays, U0126 inhibited activated MEK2 with an IC50 of 0.07 μM, whereas PD98059 exhibited an IC50 exceeding 5 μM—representing a >70-fold potency advantage . Both compounds bind MEK in a mutually exclusive, non-ATP-competitive manner, confirming a shared allosteric binding site that U0126 engages with substantially higher affinity [1].

MAPK signaling MEK inhibition kinase assay allosteric inhibitor signal transduction

Defined Kinase Selectivity Fingerprint: Negligible Inhibition of 12 Off-Target Kinases at MEK-Saturating Concentrations

In the original characterization study, U0126 at 10 μM—a concentration >140-fold above its MEK1 IC50—showed little to no inhibition of protein kinase C (PKC), Abl, Raf, MEKK, ERK, JNK, MKK-3, MKK-4/SEK, MKK-6, Cdk2, or Cdk4 in biochemical assays [1]. This selectivity profile was confirmed by independent studies demonstrating that U0126 at 10 μM did not inhibit ERK1, JNK, p38, or PI3K in fluorogenic peptide kinase assays . Notably, PD98059 shares a broadly similar selectivity spectrum but requires 50–100 μM concentrations to achieve comparable MEK inhibition, thereby increasing the risk of off-target effects within that higher concentration range [1]. However, it should be noted that U0126 has been reported to reduce agonist-induced calcium entry independently of ERK1/2 inhibition, indicating that off-target liabilities exist even at standard working concentrations [2].

kinase selectivity off-target profiling chemical biology MAPK pathway inhibitor specificity

Structural Homolog Differentiation: U0126-EtOH vs. SL327 — 2.5- to 4-Fold Superior MEK1/2 Potency

SL327 is a structural homolog of U0126 that similarly inhibits MEK1 and MEK2, yet with IC50 values of 0.18 μM and 0.22 μM, respectively, compared to 0.07 μM and 0.06 μM for U0126-EtOH [1]. This represents a 2.5- to 4-fold potency advantage for U0126-EtOH. In rat neural stem cell (NSC) differentiation models, U0126 and SL327 both promoted neuronal differentiation via MEK2 inhibition, whereas PD98059 induced astrocytogenesis—demonstrating that even structurally related MEK inhibitors can produce divergent biological outcomes depending on their relative MEK1 vs. MEK2 selectivity and potency [2]. Both U0126 and SL327 reduced heme oxygenase (HO) activity by 35–50% in neuronal culture, while their respective negative control compounds (U0124 and FR180289) had no effect [3]. SL327 is reported to cross the blood-brain barrier more efficiently than U0126, making the choice between these homologs dependent on whether CNS bioavailability or maximal in vitro MEK potency is the priority .

MEK1 inhibitor MEK2 inhibitor SL327 structural analog CNS penetration neurobiology

Functional Differentiation from PD0325901: Divergent Efficacy in MPNST Viability and Mast Cell Cytokine Models

In a direct comparative study using NF1-associated malignant peripheral nerve sheath tumor (MPNST) cell lines, U0126 at 10 μM and PD0325901 at 1 μM achieved maximum viability reduction. In T265 cells, U0126 (10 μM) reduced viability to 53% ± 7% of control, whereas PD0325901 (1 μM) reduced viability to 2% ± 1%. In S462 cells, the corresponding reductions were 59% ± 7% for U0126 and 19% ± 11% for PD0325901 [1]. These data demonstrate that PD0325901 is more potent (effective at 10-fold lower concentration) and more efficacious (greater maximal effect) in this model. Conversely, in mast cell models, U0126 and PD0325901 produced qualitatively divergent effects on Steel Factor (SF)-induced cytokine expression: U0126 did not alter SF-induced IL-6, TNF-α, or KLF2 expression, whereas PD0325901 significantly augmented their expression via relief of a MEK/Erk-dependent negative feedback mechanism [2]. This functional divergence was corroborated by PD184352, confirming it as a class-dependent phenomenon [2].

MPNST cancer PD0325901 mirdametinib cell viability cytokine mast cell

Unique Antiviral Activity: MEK/ERK-Dependent Suppression of Influenza A Virus Replication Not Shared by All MEK Inhibitors

U0126-EtOH demonstrates concentration-dependent antiviral activity against influenza A virus strains that is mechanistically linked to inhibition of the Raf/MEK/ERK signaling cascade hijacked by the virus for nuclear export of viral ribonucleoproteins (vRNPs) [1]. Quantitative EC50 values for U0126-EtOH against influenza H1N1v are 1.2 ± 0.4 μM in A549 human lung epithelial cells and 74.7 ± 1.0 μM in MDCKII canine kidney cells . Notably, at nanomolar concentrations, U0126-EtOH effectively reduces viral titers of H1N1v and H5N1 (MB1 strain), while micromolar concentrations are required for H5N1 (GSB strain) and H7N7 . This antiviral property is not universally shared across the MEK inhibitor class: trametinib, an FDA-approved MEK inhibitor, does not phenocopy U0126's protective effects in cisplatin-induced acute kidney injury models despite equivalent ERK inhibition, suggesting U0126 possesses unique polypharmacology relevant to specific therapeutic contexts [2]. Furthermore, MEK inhibition by U0126 did not impair oncolytic influenza virus efficacy, indicating that the antiviral mechanism is context-dependent and not simply a consequence of general kinase inhibition [3].

antiviral influenza virology host-directed therapy MEK/ERK pathway

Chemical Stability and Procurement-Relevant Degradation: U0126 Isomerization and Cyclization Reduces Bioactivity

A critical and often overlooked differentiator of U0126-EtOH from other MEK inhibitors is its documented chemical lability. U0126 undergoes spontaneous isomerization and cyclization reactions, both in solution and in vivo, to generate a variety of products that all exhibit lower MEK binding affinity and reduced AP-1 transcriptional inhibition compared to the parent compound [1]. This degradation pathway has direct procurement implications: the ethanol solvate (U0126-EtOH, CAS 1173097-76-1) provides a stabilized, defined stoichiometric form (1:1 ethanol) that is distinct from the free base U0126 (CAS 109511-58-2) [1]. Vendor-supplied U0126-EtOH typically specifies purity ≥98% with storage recommendations of -20°C under inert atmosphere (nitrogen or argon), protected from light, with powder stability of up to 3 years at -20°C but only 1 month at -20°C once in solution [2][3]. Unlike PD0325901 or trametinib, which do not share this specific isomerization/cyclization degradation pathway, U0126-EtOH requires rigorous handling protocols to ensure experimental reproducibility [1].

chemical stability degradation isomerization quality control compound handling reproducibility

Optimal Scientific and Industrial Deployment Scenarios for U0126-EtOH Based on Quantitative Differentiation Evidence


MAPK Pathway Dissection in CNS and Neuroscience Research Models Requiring Brain-Penetrant MEK Inhibition

U0126-EtOH is documented as brain-penetrant and has been employed in multiple in vivo cerebral ischemia models, including gerbil forebrain ischemia and mouse focal cerebral ischemia, where it reduced infarct volume by 42% and brain atrophy by 41% at 200 μg/kg [1]. Its ~100-fold greater potency than PD98059 enables effective MEK suppression in CNS tissues at doses that avoid the off-target liabilities associated with the high PD98059 concentrations otherwise required. For neuroscience applications where both MEK1 and MEK2 must be inhibited—unlike PD98059 which preferentially targets MEK1—U0126-EtOH is the appropriate tool compound . Researchers should note that SL327 may be preferred when enhanced blood-brain barrier penetration is the primary requirement [2].

Host-Directed Antiviral Research Targeting Influenza Virus Replication via the Raf/MEK/ERK Cascade

U0126-EtOH is uniquely validated among MEK inhibitors for inhibiting influenza A virus propagation through blockade of the Raf/MEK/ERK signaling cascade required for vRNP nuclear export, with EC50 values of 1.2 ± 0.4 μM against H1N1v in A549 cells [3]. This antiviral activity is strain-dependent, with nanomolar concentrations sufficient for H1N1v and H5N1 (MB1) but micromolar concentrations required for H5N1 (GSB) and H7N7 . Unlike many other MEK inhibitors that lack documented antiviral activity, U0126-EtOH serves as a critical chemical probe for investigating the host kinase dependency of influenza virus replication and for validating MEK as a host-directed antiviral target [3].

Cancer Cell Signaling Studies Where MEK/Erk Negative Feedback Integrity Must Be Preserved

In experimental systems where MEK/Erk-dependent negative feedback regulates downstream gene expression—as demonstrated in mast cell Steel Factor signaling, where U0126 did not augment IL-6, TNF-α, or KLF2 expression while PD0325901 and PD184352 significantly upregulated these cytokines—U0126-EtOH is the preferred tool compound [4]. In MPNST viability models, U0126 (10 μM) achieves measurable but incomplete cytotoxicity (53–59% viability reduction), contrasting with the near-complete ablation by PD0325901 (2–19% viability), making U0126 appropriate for studies requiring graded rather than maximal MEK pathway suppression [5]. These divergent functional profiles underscore that U0126-EtOH cannot be replaced by more potent MEK inhibitors without fundamentally altering the biological output being measured [4].

Stem Cell Differentiation Studies Requiring Balanced MEK1/MEK2 Dual Inhibition

In rat neural stem cell (NSC) differentiation assays, U0126-EtOH and its structural homolog SL327 both promoted neuronal differentiation through MEK2 inhibition, whereas PD98059 induced astrocytogenesis via a mechanism dependent on its 3′-methoxyflavone chemical structure rather than MEK inhibition per se [2]. This functional divergence demonstrates that U0126-EtOH—with its balanced dual MEK1/MEK2 inhibitory profile (IC50 ratio MEK1:MEK2 ≈ 1.2:1)—is essential for studies investigating the distinct roles of MEK1 vs. MEK2 in cell fate determination. For stem cell researchers, selection of U0126-EtOH over PD98059 is critical to avoid confounding effects arising from PD98059's structural features unrelated to MEK inhibition [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for U0126-EtOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.